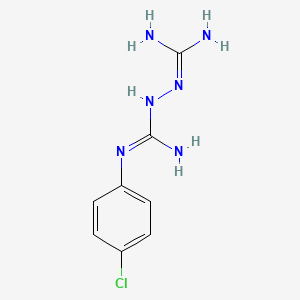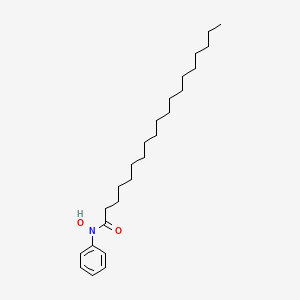
N-Hydroxy-N-phenylnonadecanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Hydroxy-N-phenylnonadecanamide is a chemical compound with the molecular formula C25H43NO2. It belongs to the class of fatty acid amides, which are biologically important lipids resulting from the combination of a fatty acid and a biogenic amine linked together in an amide bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-N-phenylnonadecanamide typically involves the reaction of nonadecanoic acid with N-hydroxyaniline. The reaction is carried out under controlled conditions, often using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran at room temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for higher yields and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and recrystallization to ensure the compound meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
N-Hydroxy-N-phenylnonadecanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in substitution reactions where the hydroxyl or phenyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-phenyl nonadecanoic acid, while reduction could produce N-phenyl nonadecanamine .
Applications De Recherche Scientifique
N-Hydroxy-N-phenylnonadecanamide has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential role in biological systems, particularly in lipid metabolism and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-Hydroxy-N-phenylnonadecanamide involves its interaction with specific molecular targets and pathways. It is believed to modulate lipid metabolism and signaling by interacting with enzymes and receptors involved in these processes. The exact molecular targets and pathways are still under investigation, but it is thought to influence the activity of enzymes such as fatty acid amide hydrolase (FAAH) and cyclooxygenase (COX) .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Hydroxy-N-phenyloctadecanamide
- N-Hydroxy-N-phenylheptadecanamide
- N-Hydroxy-N-phenyldodecanamide
Uniqueness
N-Hydroxy-N-phenylnonadecanamide is unique due to its specific chain length and the presence of both hydroxyl and phenyl groups. This combination imparts distinct physicochemical properties, making it suitable for specific applications that similar compounds may not fulfill .
Conclusion
This compound is a versatile compound with significant potential in various scientific fields Its unique structure and reactivity make it a valuable subject of study in chemistry, biology, medicine, and industry
Propriétés
Numéro CAS |
142169-26-4 |
|---|---|
Formule moléculaire |
C25H43NO2 |
Poids moléculaire |
389.6 g/mol |
Nom IUPAC |
N-hydroxy-N-phenylnonadecanamide |
InChI |
InChI=1S/C25H43NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-25(27)26(28)24-21-18-17-19-22-24/h17-19,21-22,28H,2-16,20,23H2,1H3 |
Clé InChI |
IPOIGCWJIXXDCQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCC(=O)N(C1=CC=CC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-{[(1,2,4-Thiadiazole-5-sulfinyl)methyl]sulfanyl}-1,2,4-thiadiazole](/img/structure/B15161790.png)
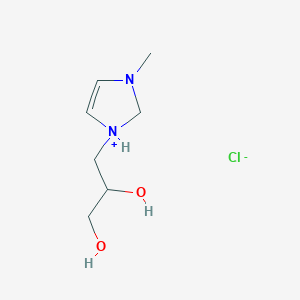
![2-[(10-Chlorodec-9-en-7-yn-1-yl)oxy]oxane](/img/structure/B15161795.png)
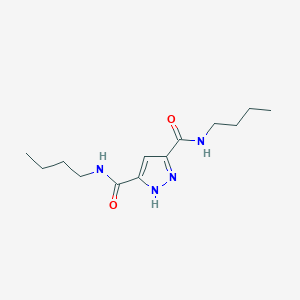
![sodium;(4aR,6R,7R,7aS)-6-(5,6-dimethylbenzimidazol-1-yl)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol](/img/structure/B15161803.png)


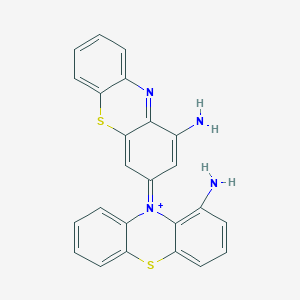
![Phenol, 4-[5-[[(3,4-dimethoxyphenyl)methyl]amino]-3-pyridinyl]-](/img/structure/B15161829.png)

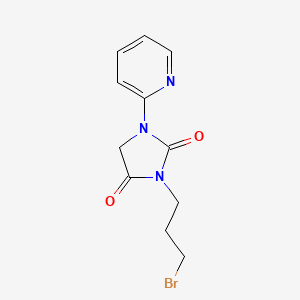
![Bicyclo[3.2.0]hept-3-en-6-one, 1,4-dimethyl-](/img/structure/B15161850.png)
phosphanium iodide](/img/structure/B15161852.png)
